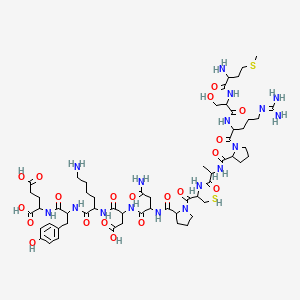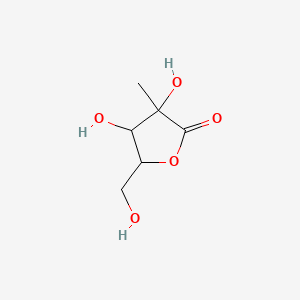
(S,S,S)-Aprepitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S,S)-Aprepitant is a stereoisomer of Aprepitant, a substance P/neurokinin 1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its high specificity and efficacy in blocking the neurokinin 1 receptor, which plays a crucial role in the emetic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S,S)-Aprepitant involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring through a series of cyclization reactions.
Chiral resolution: The stereoisomers are separated using chiral chromatography or crystallization techniques.
Final coupling: The resolved chiral intermediate is coupled with the appropriate side chains under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale cyclization reactions: Using industrial reactors to form the triazolone ring.
High-throughput chiral resolution: Employing advanced chromatographic techniques for efficient separation of stereoisomers.
Automated coupling reactions: Utilizing automated systems to couple intermediates under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (S,S,S)-Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S,S,S)-Aprepitant has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereoisomerism and chiral resolution.
Biology: Employed in research on neurokinin 1 receptor pathways and their role in emesis.
Medicine: Investigated for its potential in treating other conditions involving the neurokinin 1 receptor, such as depression and anxiety.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
(S,S,S)-Aprepitant exerts its effects by selectively binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of emetic signals to the brain, effectively reducing nausea and vomiting. The molecular targets include the neurokinin 1 receptor, and the pathways involved are primarily related to the central nervous system’s emetic response.
Comparison with Similar Compounds
Fosaprepitant: A prodrug of Aprepitant with similar antiemetic properties.
Rolapitant: Another neurokinin 1 receptor antagonist used for the same indications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness of (S,S,S)-Aprepitant:
High specificity: this compound has a high affinity for the neurokinin 1 receptor, making it highly effective.
Stereoisomerism: The (S,S,S) configuration provides unique pharmacokinetic and pharmacodynamic properties compared to other stereoisomers.
Properties
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
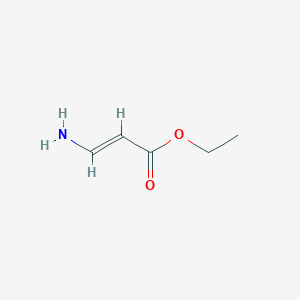
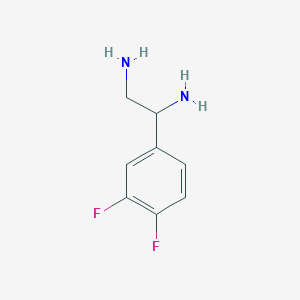
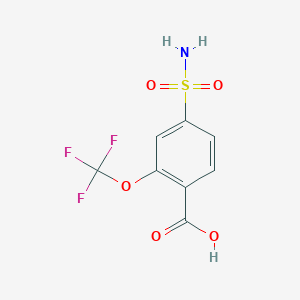
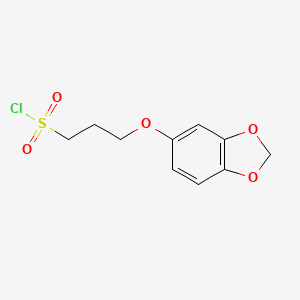
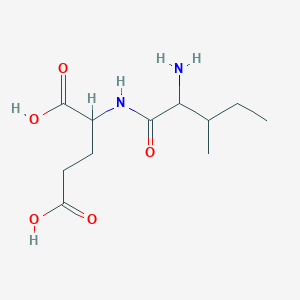
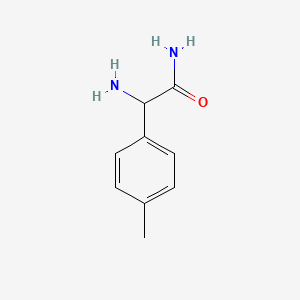
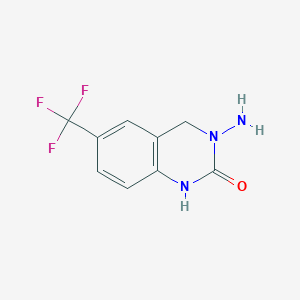
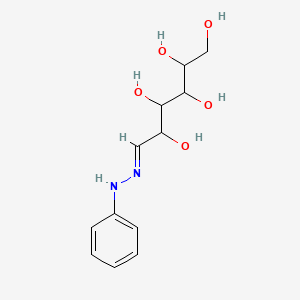
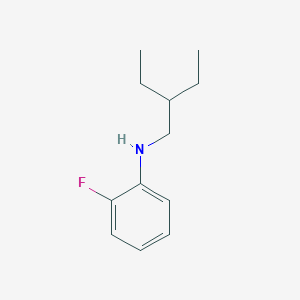
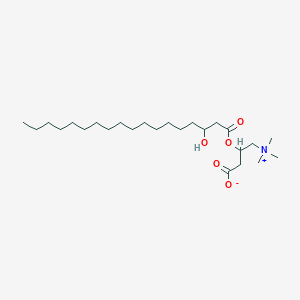

amine](/img/structure/B12108302.png)
